molecular formula C19H20N4O3S B12025062 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025062
M. Wt: 384.5 g/mol
InChI Key: JKEVVZMREWRPMA-UDWIEESQSA-N
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Description

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C19H20N4O3S and a molecular weight of 384.46 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazole ring can interact with various enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and ethoxy groups on the aromatic rings enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-4-26-16-7-5-6-13(10-16)18-21-22-19(27)23(18)20-12-14-11-15(24-2)8-9-17(14)25-3/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+

InChI Key

JKEVVZMREWRPMA-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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